molecular formula C9H12N2O3 B6255935 6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid CAS No. 944722-29-6

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid

Cat. No. B6255935
CAS RN: 944722-29-6
M. Wt: 196.2
InChI Key:
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Description

“6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Physical And Chemical Properties Analysis

The molecular weight of “6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid” is 196.20318 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources retrieved.

Future Directions

The future directions in the research and application of “6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid” and similar compounds could involve the development of more efficient synthesis methods, exploration of new reactions, and investigation of potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid involves the reaction of 2-methoxyethylamine with 3-cyanopyridine followed by hydrolysis of the resulting nitrile to yield the target compound.", "Starting Materials": [ "2-methoxyethylamine", "3-cyanopyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-cyanopyridine (1.0 g, 8.5 mmol) in ethanol (10 mL) and add 2-methoxyethylamine (1.1 g, 12.8 mmol) dropwise with stirring. Heat the reaction mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid (1 M) dropwise until the pH reaches 2.0. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to yield the crude product as a yellow oil.", "Step 4: Dissolve the crude product in water (10 mL) and add sodium hydroxide (1 M) dropwise until the pH reaches 10.0. Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (1 M) until the pH reaches 2.0. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the pure product as a white solid (0.8 g, 60% yield)." ] }

CAS RN

944722-29-6

Product Name

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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